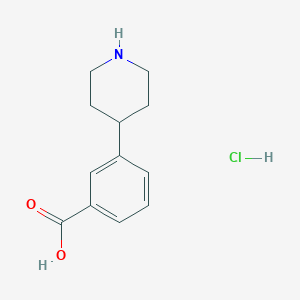

3-(Piperidin-4-yl)benzoic acid hydrochloride

Description

3-(Piperidin-4-yl)benzoic acid hydrochloride is a piperidine-derived organic compound featuring a benzoic acid moiety directly attached to the 4-position of the piperidine ring, with a hydrochloride salt form enhancing solubility. It serves as a key intermediate in pharmaceutical research, particularly in drug discovery targeting neurological and metabolic disorders. Synthesis typically involves hydrogenation and purification steps, yielding white crystalline solids .

Properties

IUPAC Name |

3-piperidin-4-ylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-3,8-9,13H,4-7H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISJNYKHUINTKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)benzoic acid hydrochloride typically involves the reaction of 4-piperidone hydrochloride with benzoic acid derivatives under specific conditions. The reaction is carried out in the presence of a suitable base, such as sodium carbonate, and a solvent mixture, such as dioxane and water . The reaction temperature is maintained between 70-80°C to ensure optimal yield .

Industrial Production Methods: Industrial production of 3-(Piperidin-4-yl)benzoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and precise control of reaction parameters to achieve consistent product quality. The compound is typically purified through recrystallization or chromatography techniques to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-4-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine or benzoic acid derivatives.

Scientific Research Applications

Role in Targeted Protein Degradation

One of the primary applications of 3-(Piperidin-4-yl)benzoic acid hydrochloride is its use as a linker in Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules designed to selectively degrade specific proteins within cells. The compound facilitates the formation of a ternary complex between a target protein of interest and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Case Studies and Research Findings

Several studies have demonstrated the effectiveness of 3-(Piperidin-4-yl)benzoic acid hydrochloride in various experimental settings:

Case Study 1: PROTAC Development

In a study focusing on PROTACs, researchers utilized 3-(Piperidin-4-yl)benzoic acid hydrochloride as a linker to develop compounds capable of degrading specific oncogenic proteins. These compounds showed promising results in vitro, significantly reducing the levels of target proteins in cancer cell lines. The study highlighted the compound's ability to enhance the efficacy of PROTACs through improved binding dynamics .

Case Study 2: NLRP3 Inflammasome Inhibition

Another research effort explored the compound's potential as an inhibitor of the NLRP3 inflammasome, which is implicated in various inflammatory diseases. Compounds derived from 3-(Piperidin-4-yl)benzoic acid hydrochloride were tested for their ability to inhibit IL-1β release in THP-1 cells. Results indicated that certain derivatives effectively reduced NLRP3 activity, suggesting therapeutic potential for treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)benzoic acid hydrochloride involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The piperidine moiety and benzoic acid group in the compound facilitate the formation of ternary complexes, optimizing the orientation and interaction of the PROTAC with the target protein and E3 ligase .

Comparison with Similar Compounds

Positional Isomers

4-(Piperidin-4-yl)benzoic Acid Hydrochloride (CAS 149353-84-4)

- Structural Difference : Benzoic acid is attached at the 4-position of the piperidine ring (vs. 3-position in the main compound).

- Similarity score: 0.90 .

- Applications : Used in analogous drug discovery workflows but may exhibit divergent pharmacokinetics.

Ether-Linked Derivatives

3-(Piperidin-4-yloxy)benzoic Acid Hydrochloride

- Structural Difference : A piperidine-ether linkage (O-atom bridge) connects the piperidine and benzoic acid groups.

- Properties: Molecular formula C13H15NO3·HCl; soluble in water and alcohols. The ether group increases hydrophilicity but may reduce membrane permeability compared to the direct C–C bond in the main compound .

- Safety: Limited toxicity data; requires standard irritant handling protocols .

4-(3-Piperidin-1-ylpropoxy)benzoic Acid Hydrochloride (CAS 685565-09-7)

- Structural Difference : A propoxy spacer links the piperidine and benzoic acid.

- Molecular weight: 297.82 g/mol .

- Synthesis : Purified via flash chromatography (95% purity) .

4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride (CAS 166975-76-4)

Functional Group Variants

3-(Piperidin-1-yl)propanoic Acid (CAS 26371-07-3)

- Structural Difference: Aliphatic propanoic acid replaces aromatic benzoic acid.

- Impact : Reduced acidity (pKa ~4.5 vs. ~2.8 for benzoic acid) and altered solubility. Similarity score: 0.62 .

Research and Application Insights

- Drug Development : Compounds with propoxy/ethoxy linkers (e.g., CAS 685565-09-7) are prioritized for CNS targets due to enhanced lipophilicity .

- Safety Profiles : Hydrochloride salts generally require irritant handling; positional isomers (e.g., 4-substituted vs. 3-substituted) may differ in toxicity .

- Synthetic Challenges : Direct C–C bonded derivatives (e.g., main compound) show moderate yields (64%), necessitating optimization vs. higher-yielding analogs .

Biological Activity

3-(Piperidin-4-yl)benzoic acid hydrochloride is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Overview and Chemical Structure

3-(Piperidin-4-yl)benzoic acid hydrochloride is characterized by the presence of a piperidine ring attached to a benzoic acid moiety. This structural configuration is crucial for its interaction with biological targets. The molecular formula is , and its chemical structure can be represented as follows:

The biological activity of 3-(Piperidin-4-yl)benzoic acid hydrochloride can be attributed to several mechanisms:

- Dopamine and Serotonin Antagonism : This compound acts as an antagonist at dopamine D2 and serotonin 5-HT2 receptors, which are implicated in various neuropsychiatric disorders. Its ability to modulate these neurotransmitter systems suggests potential applications in treating conditions such as schizophrenia and depression .

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. This is likely due to its ability to disrupt bacterial cell wall synthesis or function .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways .

Biochemical Interactions :

- The compound interacts with various enzymes and proteins, influencing metabolic pathways crucial for cellular function. It has been noted to affect the activity of enzymes involved in lipid metabolism, potentially altering lipid profiles in treated cells .

Cellular Effects :

- In vitro studies demonstrate that 3-(Piperidin-4-yl)benzoic acid hydrochloride can influence cell signaling pathways, leading to altered gene expression and cellular metabolism. For instance, it has been reported to induce apoptosis in cancer cell lines through the activation of caspases, which are essential for programmed cell death .

Case Studies

- Anticancer Activity :

- Neuropharmacological Effects :

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for 3-(piperidin-4-yl)benzoic acid hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized by reacting 4-piperidinyloxybenzoic acid with hydrochloric acid under controlled conditions. Key variables include stoichiometric ratios (e.g., excess HCl to ensure complete protonation), reaction temperature (room temperature to mild heating), and solvent selection (e.g., ethanol or aqueous mixtures to enhance solubility). Post-reaction purification often involves crystallization from alcohol-water systems, leveraging the compound’s solubility in polar solvents . Yield optimization requires careful pH adjustment to precipitate the hydrochloride salt efficiently.

Q. How can researchers characterize the purity and structural integrity of 3-(piperidin-4-yl)benzoic acid hydrochloride?

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ ~254 nm) and a mobile phase of acetonitrile/water (70:30) containing 0.1% trifluoroacetic acid to assess purity (>95%) .

- NMR : Confirm the structure via ¹H NMR (DMSO-d₆): aromatic protons (δ 7.4–8.1 ppm), piperidine protons (δ 1.5–3.0 ppm), and carboxylic acid proton (δ ~12.5 ppm, broad) .

- Melting Point : Validate consistency with literature (175–180°C, decomposition observed) .

Q. What safety precautions are critical when handling this compound in the laboratory?

Limited toxicity data necessitate stringent precautions:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particles.

- Store at room temperature in a sealed, labeled container away from oxidizers .

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers address challenges in isolating 3-(piperidin-4-yl)benzoic acid hydrochloride from reaction mixtures?

- Solubility-Driven Purification : The compound’s solubility in water and alcohols allows fractional crystallization. Adjust pH to ~2–3 using dilute HCl to precipitate the hydrochloride form, followed by vacuum filtration .

- Chromatography : For complex mixtures, reverse-phase flash chromatography (gradient: 10–50% acetonitrile in water) resolves impurities while retaining the target compound .

Q. What strategies resolve discrepancies in reported solubility or stability data for this compound?

- Experimental Validation : Replicate solubility tests in DMSO, water, and ethanol under controlled temperatures (20–25°C) to compare with literature (e.g., reports solubility in alcohols and water).

- Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition products (e.g., free benzoic acid or piperidine derivatives) .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with targets like G protein-coupled receptors (GPCRs) or enzymes. The piperidine moiety’s basic nitrogen may form salt bridges with acidic residues (e.g., aspartate in GPCRs) .

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with activity data to prioritize synthetic targets .

Q. What are the implications of this compound’s physicochemical properties for in vivo pharmacokinetic studies?

- LogP Estimation : Calculated LogP (~1.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

- Ionization : The piperidine nitrogen (pKa ~8–9) remains protonated at physiological pH, enhancing solubility in biological fluids but limiting blood-brain barrier penetration .

Methodological Considerations

Q. How to design a stability-indicating assay for this compound under varying storage conditions?

- Forced Degradation : Expose the compound to heat (80°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH). Monitor degradation via HPLC and identify products using LC-MS .

- Storage Recommendations : Data from suggest stability at room temperature for 6 months when protected from moisture and light.

Q. What experimental approaches validate the compound’s role as a synthetic intermediate in drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.